molecular formula C14H16FN3OS B216508 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

Cat. No. B216508
M. Wt: 293.36 g/mol
InChI Key: JXYVSOGGVHAGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide, also known as Compound A, is a synthetic molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its various biochemical and physiological effects, and its mechanism of action has been investigated extensively.

Mechanism of Action

The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A in lab experiments is its specificity for certain targets, such as COX-2 and NF-κB. This allows for a more targeted approach in studying the effects of these pathways. However, one limitation of using N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to investigate its effects on cognitive function and neuronal health. Another area of interest is its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. In addition, further studies are needed to investigate its safety and potential for clinical use.
Conclusion:
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A is a synthetic molecule that has gained attention in the scientific community for its potential as a therapeutic agent. It has been studied for its various biochemical and physiological effects, and its mechanism of action has been investigated extensively. While there are advantages and limitations to using N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A in lab experiments, there are several future directions for research that may lead to its clinical use in the treatment of various diseases.

Synthesis Methods

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A is synthesized through a multi-step process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of triethylamine to form N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A.

Scientific Research Applications

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A has been studied for its potential as a therapeutic agent in various disease models. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

Molecular Formula

C14H16FN3OS

Molecular Weight

293.36 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C14H16FN3OS/c1-14(2,3)8-11-17-18-13(20-11)16-12(19)9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,16,18,19)

InChI Key

JXYVSOGGVHAGHU-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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